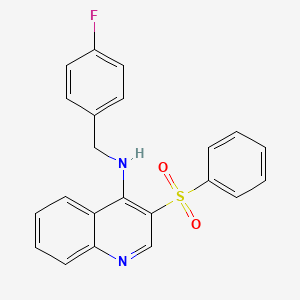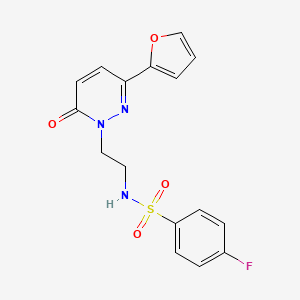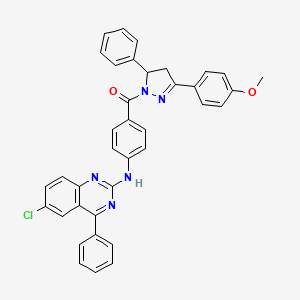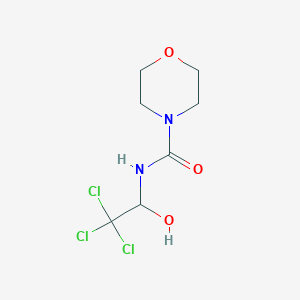
N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their broad biological activities, which include potential therapeutic applications in various diseases. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. For instance, the polysubstituted quinolin-3-amines mentioned in paper and the N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines in paper both contain the quinoline core, which is a common feature in compounds with significant biological activity.
Synthesis Analysis
The synthesis of polysubstituted quinolin-3-amines, which are structurally related to N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine, has been described using a protocol that involves oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents . This method employs Mn(III) acetate as a mild one-electron oxidant in a radical process. The synthesis is noted for its practicality, mild conditions, high efficiency, and compatibility with various functional groups. This suggests that a similar approach could potentially be adapted for the synthesis of N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of substituents, such as the phenylsulfonyl group and the fluorobenzyl moiety, can significantly influence the chemical and biological properties of these molecules. The structure-activity relationship (SAR) study of similar compounds, such as the N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, indicates that modifications at specific positions on the quinoline ring can lead to potent biological activity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the quinoline nitrogen and the positions ortho to it. The fluorine atom on the benzyl group could act as an activating group, influencing the reactivity of the molecule towards further chemical transformations. The presence of the phenylsulfonyl group could also introduce additional sites for chemical modifications, as seen in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine would be influenced by its molecular structure. The fluorine atom is likely to increase the lipophilicity of the molecule, which could affect its solubility and permeability. The phenylsulfonyl group might increase the molecule's acidity, potentially affecting its stability and reactivity. The quinoline core itself is known to be fluorescent, which could be utilized in analytical applications, as demonstrated by the use of 3-benzoyl-2-quinolinecarboxaldehyde for the high-sensitivity chromatographic analysis of primary amines .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c23-17-12-10-16(11-13-17)14-25-22-19-8-4-5-9-20(19)24-15-21(22)28(26,27)18-6-2-1-3-7-18/h1-13,15H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKXMUBPPYOVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride](/img/structure/B3003128.png)




![3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3003134.png)
![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)